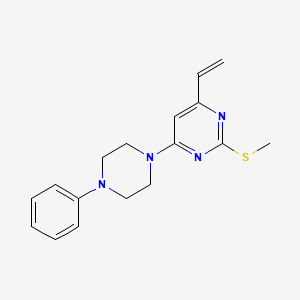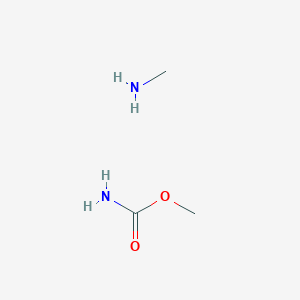
1,1'-(Hexane-2,4-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-2,4-diyl)dibenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a hexane chain with two benzene rings attached at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Hexane-2,4-diyl)dibenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with hexane derivatives under acidic conditions. For example, the Friedel-Crafts alkylation reaction can be employed, where benzene reacts with 2,4-dichlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Hexane-2,4-diyl)dibenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 1,1’-(Hexane-2,4-diyl)dibenzene.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexane-2,4-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding hexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings undergo substitution with halogens, nitro groups, or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acid catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(Hexane-2,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexane-2,4-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various biological effects. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its activity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
1,1’-(Hexane-2,4-diyl)dibenzene can be compared to other similar compounds such as:
1,1’-(Ethane-1,2-diyl)dibenzene: Similar structure but with a shorter ethane chain.
1,1’-(Propane-2,3-diyl)dibenzene: Contains a propane chain instead of hexane.
1,1’-(Butane-2,3-diyl)dibenzene: Features a butane chain, offering different physical and chemical properties.
Propriétés
Numéro CAS |
824401-13-0 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
4-phenylhexan-2-ylbenzene |
InChI |
InChI=1S/C18H22/c1-3-16(18-12-8-5-9-13-18)14-15(2)17-10-6-4-7-11-17/h4-13,15-16H,3,14H2,1-2H3 |
Clé InChI |
LLAAFYZXOLNVLL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


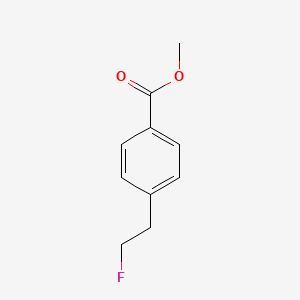
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
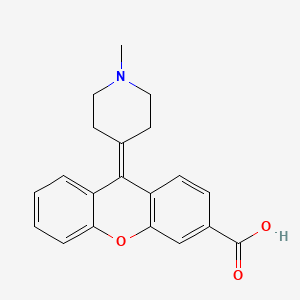
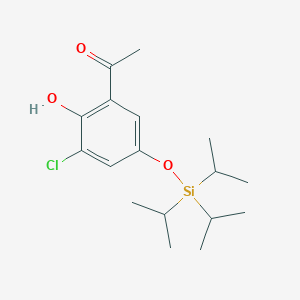
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)

![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
